molecular formula C7H10Br2N2O B6277093 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide CAS No. 2763751-32-0

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide

Cat. No.: B6277093
CAS No.: 2763751-32-0
M. Wt: 298
InChI Key:
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Description

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide typically involves multi-step organic synthesis. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the introduction of a pyrrole ring can be achieved through cyclization reactions facilitated by catalysts or specific reagents. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.

Major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized derivatives.

Scientific Research Applications

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide can be compared with other similar heterocyclic compounds, such as:

    1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring but differs in the position of the nitrogen atoms.

    Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit different biological activities.

    Pyrroloindoles: These compounds have a fused pyrrole and indole ring system and are studied for their unique pharmacological properties.

The uniqueness of this compound lies in its specific ring fusion and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

2763751-32-0

Molecular Formula

C7H10Br2N2O

Molecular Weight

298

Purity

95

Origin of Product

United States

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